![molecular formula C9H7FN2 B112111 8-Fluoroquinolin-5-amine CAS No. 175229-87-5](/img/structure/B112111.png)
8-Fluoroquinolin-5-amine
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Overview
Description
8-Fluoroquinolin-5-amine, also known as 5-Amino-8-fluoroquinoline, is a chemical compound with the molecular formula C9H7FN2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinolin-5-amine consists of a quinoline backbone with a fluorine atom at the 8th position and an amine group at the 5th position . The molecular weight of this compound is 162.16 g/mol .Physical And Chemical Properties Analysis
8-Fluoroquinolin-5-amine has a molecular weight of 162.16 g/mol . It has a density of 1.316 g/cm3 and a boiling point of 326.306°C at 760 mmHg . The compound has a topological polar surface area of 38.9 .Scientific Research Applications
Proteomics Research
8-Fluoroquinolin-5-amine is utilized in proteomics research for the study of protein interactions and functions. Its unique structure allows for the development of biochemical assays that can help in identifying protein modifications and understanding protein dynamics within cells .
Antineoplastic Agents
This compound has been studied for its potential use as an antineoplastic agent. Derivatives of 8-Fluoroquinolin-5-amine have shown promise as inhibitors of topoisomerase II, which is a crucial enzyme in DNA replication and is often targeted in cancer therapy .
Molecular Formula Studies
With a molecular formula of C9H7FN2 and a molecular weight of 162.2 g/mol , 8-Fluoroquinolin-5-amine serves as a fundamental compound in the study of molecular structures and properties. Researchers can explore its reactivity and bonding characteristics to understand more complex molecular systems .
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinolin-5-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
8-Fluoroquinolin-5-amine interacts with its targets by inhibiting the activity of DNA gyrase and topoisomerase IV . This inhibition blocks bacterial DNA supercoiling, a crucial process in DNA replication . As a result, the bacteria are unable to reproduce and eventually die .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication and transcription pathways . This disruption leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Fluoroquinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . They are also known for their enhanced penetration ability through cell membranes .
Result of Action
The molecular effect of 8-Fluoroquinolin-5-amine is the inhibition of bacterial DNA replication, leading to the death of the bacteria . On a cellular level, this results in the cessation of bacterial growth and proliferation .
Action Environment
The action, efficacy, and stability of 8-Fluoroquinolin-5-amine can be influenced by various environmental factors. For instance, the presence of metals can lead to the formation of complexes with fluoroquinolones, which can have implications for their activity . .
Safety and Hazards
8-Fluoroquinolin-5-amine is classified as a warning hazard. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound and to ensure adequate ventilation .
properties
IUPAC Name |
8-fluoroquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALHPDKWQSAKAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588156 |
Source
|
Record name | 8-Fluoroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175229-87-5 |
Source
|
Record name | 8-Fluoroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-8-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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